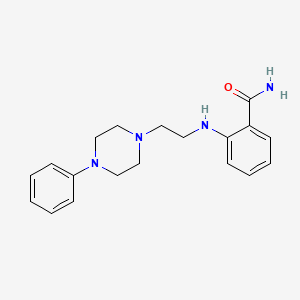
Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring. This specific compound features a piperazine ring substituted with a phenyl group, making it a unique and interesting molecule for various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- typically involves the reaction of substituted anilines with bromoacetyl bromide in an aqueous basic medium to form 2-bromo-N-(substituted-phenyl)acetamides. These intermediates are then reacted with phenyl piperazine in a polar aprotic medium to achieve the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth. This method is efficient and yields high purity products .
化学反応の分析
Types of Reactions
Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
科学的研究の応用
Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- involves its interaction with specific molecular targets. The piperazine ring enhances its bioactivity and positive interaction with macromolecules. This interaction can modulate various biological pathways, making it a compound of interest in pharmacological research .
類似化合物との比較
Similar Compounds
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
- α-(4-Benzylpiperazinyl)acetophenone hydrobromide
- N-Benzoylmethyl-N′-benzylpiperazine hydrobromide
Uniqueness
Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- stands out due to its unique structure, which combines a benzanilide framework with a phenyl-substituted piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
36245-29-1 |
|---|---|
分子式 |
C19H24N4O |
分子量 |
324.4 g/mol |
IUPAC名 |
2-[2-(4-phenylpiperazin-1-yl)ethylamino]benzamide |
InChI |
InChI=1S/C19H24N4O/c20-19(24)17-8-4-5-9-18(17)21-10-11-22-12-14-23(15-13-22)16-6-2-1-3-7-16/h1-9,21H,10-15H2,(H2,20,24) |
InChIキー |
ZONCXYHFFPIZCM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCNC2=CC=CC=C2C(=O)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


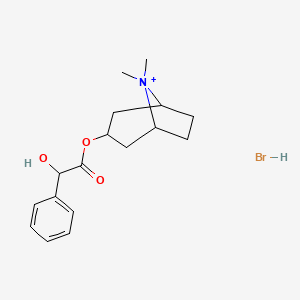

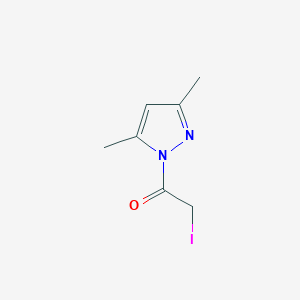
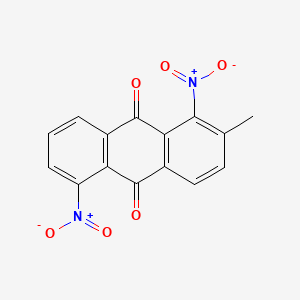
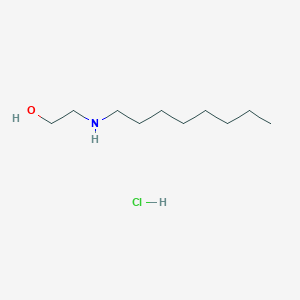
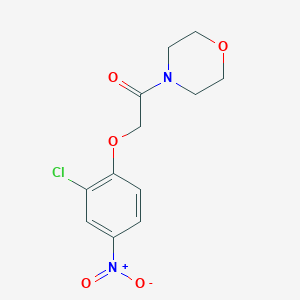
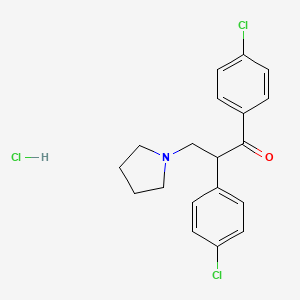
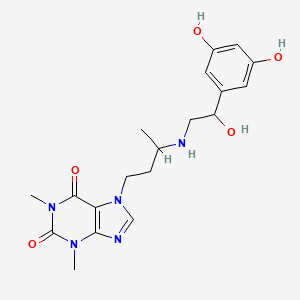

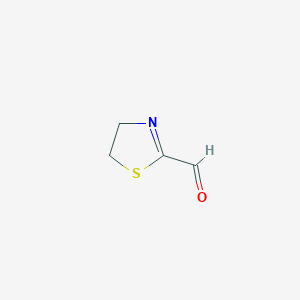
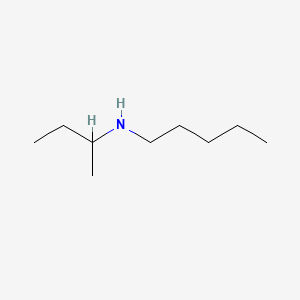

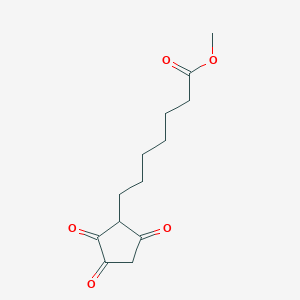
![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)
